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Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787

This guide provides a detailed comparison of two investigational kinase inhibitors, GDC-0134
and URMC-099, which have been evaluated in preclinical models of neurodegeneration. The
information is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of these compounds.

Overview

GDC-0134 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12)
that was developed for the potential treatment of amyotrophic lateral sclerosis (ALS).[1][2]
URMC-099 is a broad-spectrum inhibitor of Mixed Lineage Kinases (MLKs), with prominent
activity against MLK3, and has been investigated in models of Alzheimer's disease, HIV-1-
associated neurocognitive disorders (HAND), and multiple sclerosis.[3][4][5] While both
compounds target kinases within the mitogen-activated protein kinase (MAPK) signaling
cascade, they exhibit distinct selectivity profiles and have been studied in different disease
contexts.

Mechanism of Action and Signhaling Pathways

GDC-0134: As a selective DLK inhibitor, GDC-0134 targets a key regulator of the c-Jun N-
terminal kinase (JNK) pathway involved in neuronal stress responses, axonal degeneration,
and apoptosis.[1] DLK activation is implicated in the pathogenesis of neurodegenerative
diseases like ALS.[1][6] By inhibiting DLK, GDC-0134 aims to directly protect neurons from
degeneration.[1]
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URMC-099: This compound has a broader kinase inhibition profile, primarily targeting MLK3,
but also affecting other MLKs (MLK1, MLK2), DLK, and Leucine-Rich Repeat Kinase 2
(LRRK2).[3] The mechanism of URMC-099 is multifaceted, involving both direct
neuroprotective effects and potent anti-inflammatory actions.[4][5] It modulates the activation of
microglia, the resident immune cells of the central nervous system, and reduces the production
of pro-inflammatory cytokines.[5]

Below are diagrams illustrating the targeted signaling pathways for each compound.
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GDC-0134 targets the DLK-JNK signaling pathway.
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URMC-099 has dual action on neuroinflammation and neuronal stress.

Comparative Performance Data
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The following tables summarize the available quantitative data for GDC-0134 and URMC-099
from preclinical studies.

Table 1: Kinase Inhibition Profile

Kinase Target GDC-0134 IC50 (nM) URMC-099 IC50 (nM)
MLK Family

MLK1 Data not available 19[3]

MLK2 Data not available 42[3]

MLK3 Data not available 14[3]

Potent inhibitor (specific IC50
DLK _ _ 150[3]
not publicly available)[1][2]

Other Kinases

LRRK2 Data not available 11[3]
Abl-1 Data not available 6.8[3]
FLT3 Data not available 4[3]
IKKB Data not available 257[3]
ROCK2 Data not available 111[3]

Note: Specific IC50 values for GDC-0134 against a kinase panel are not publicly available. The
compound is described as a potent and selective DLK inhibitor.

Table 2: In Vivo Efficacy in Neurodegeneration Models
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
findings.

GDC-0134 in SOD1G93A Mouse Model of ALS

While specific details of the GDC-0134 preclinical studies in the SOD1G93A mouse model are
not extensively published, a general protocol for such studies typically involves:

e Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation,
which develop an ALS-like phenotype.

e Drug Administration: GDC-0134 would be administered orally, as it is described as an orally
available compound.[1] The dosing regimen (dose, frequency, duration) would be determined
by pharmacokinetic and tolerability studies.

¢ Outcome Measures:

o Motor Function: Assessed using tests like rotarod performance, grip strength, and hindlimb
splay.

o Disease Progression: Monitored by observing the onset of symptoms and survival
duration.

o Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor
neuron loss and other pathological hallmarks of ALS.
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o Biomarkers: Measurement of markers of neurodegeneration and target engagement (e.g.,
phosphorylation of INK pathway components) in tissue samples.

A generalized experimental workflow for preclinical evaluation in an ALS mouse model is
depicted below.
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Generalized workflow for GDC-0134 testing in an ALS mouse model.

URMC-099 in APP/IPS1 Mouse Model of Alzheimer's
Disease
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The study by Kiyota et al. (2018) provides a detailed protocol for the evaluation of URMC-099
in a mouse model of Alzheimer's disease.[7]

e Animal Model: Four-month-old APP/PS1 double-transgenic mice, which develop amyloid-
beta (AB) plaques.

e Drug Administration: URMC-099 was administered via intraperitoneal (i.p.) injection at a
dose of 10 mg/kg daily for 3 weeks.[7]

e Biochemical Analysis:

o Western Blotting: Brain tissue lysates were used to measure the levels of phosphorylated
and total MKK3, MKK4, p38, and JNK to assess the inhibition of the MAPK signaling
pathway.

o ELISA: Levels of AB40 and AB42 were quantified in brain homogenates.
e Immunohistochemistry:

o Brain sections were stained with antibodies against AB to visualize and quantify the A3
plaque burden in the cortex and hippocampus.

o Markers for microglia (e.g., Ibal), synaptic integrity (e.g., synaptophysin), and
neurogenesis (e.g., doublecortin) were also assessed.

The experimental workflow for this study is outlined below.
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Experimental workflow for URMC-099 in an Alzheimer's mouse model.

Clinical Development and Future Perspectives

GDC-0134: A Phase 1 clinical trial in ALS patients was conducted to evaluate the safety,
tolerability, and pharmacokinetics of GDC-0134.[1][11] While the drug was generally well-
tolerated in the initial stages, the study was discontinued due to an observed increase in
plasma neurofilament light chain (NFL) levels, a biomarker of neurodegeneration, in treated
patients.[11][12] This raised concerns about the long-term safety and the on-target effects of
DLK inhibition in this patient population.[12]

URMC-099: This compound remains in the preclinical stage of development. The promising
results in various animal models of neurodegenerative diseases, particularly its dual
neuroprotective and anti-inflammatory properties, make it an interesting candidate for further
investigation. The developers are reportedly preparing an Investigational New Drug (IND)
application to enable future clinical trials.

Conclusion
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GDC-0134 and URMC-099 represent two distinct approaches to targeting kinase signaling in
neurodegenerative diseases. GDC-0134 is a selective inhibitor of DLK, a direct mediator of
neuronal apoptosis, but its clinical development has been halted due to safety concerns. In
contrast, URMC-099 is a broad-spectrum MLK inhibitor with a wider range of effects, including
potent modulation of neuroinflammation. The preclinical data for URMC-099 in models of
Alzheimer's disease and other neuroinflammatory conditions are encouraging. Future research
will need to further elucidate the therapeutic potential and safety profile of URMC-099 in human
studies. The divergent paths of these two molecules underscore the complexities of translating
kinase inhibition into safe and effective therapies for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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